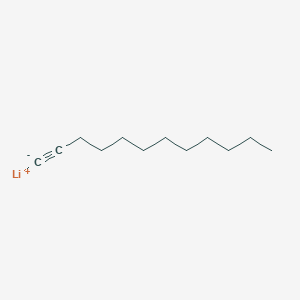
lithium;dodec-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;dodec-1-yne is a compound that combines lithium with dodec-1-yne, an alkyne with a twelve-carbon chain and a triple bond at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;dodec-1-yne typically involves the reaction of dodec-1-yne with a lithium reagent. One common method is the deprotonation of dodec-1-yne using n-butyllithium in a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium species from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium;dodec-1-yne can undergo various types of chemical reactions, including:
Oxidation: The triple bond in dodec-1-yne can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with this compound under mild conditions to form various substituted products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions can lead to a wide range of functionalized alkynes.
Scientific Research Applications
Lithium;dodec-1-yne has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Materials Science: The compound can be used to create novel materials with unique properties, such as conductive polymers or nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of lithium;dodec-1-yne involves its ability to participate in various chemical reactions due to the presence of the reactive lithium atom and the triple bond in dodec-1-yne. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules, while the triple bond can undergo addition reactions. These properties make this compound a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Dodecene: An alkene with a twelve-carbon chain and a double bond at the first carbon.
1-Dodecyne: An alkyne with a twelve-carbon chain and a triple bond at the first carbon.
Uniqueness
Lithium;dodec-1-yne is unique due to the presence of the lithium atom, which imparts additional reactivity compared to similar compounds like 1-dodecene and 1-dodecyne. This increased reactivity makes it a valuable reagent in various chemical transformations and applications.
Properties
CAS No. |
21433-47-6 |
|---|---|
Molecular Formula |
C12H21Li |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
lithium;dodec-1-yne |
InChI |
InChI=1S/C12H21.Li/c1-3-5-7-9-11-12-10-8-6-4-2;/h3,5-12H2,1H3;/q-1;+1 |
InChI Key |
HCMNLNZJDULQSB-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCCCCCCCCCC#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


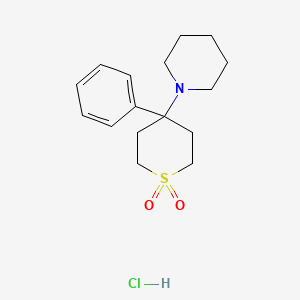
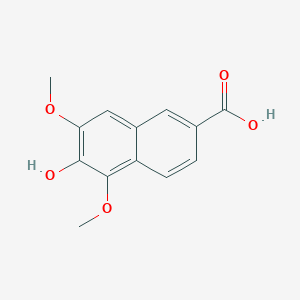
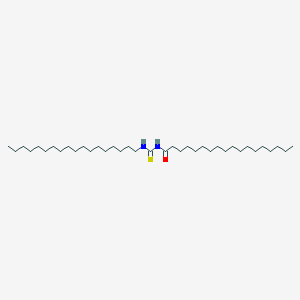
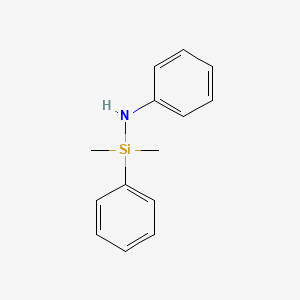
![3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B14717329.png)

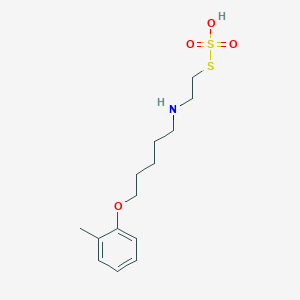
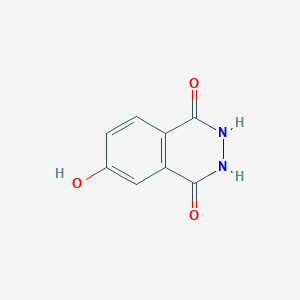

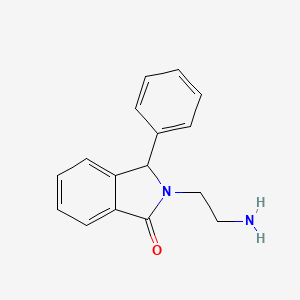
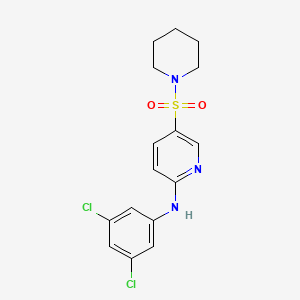
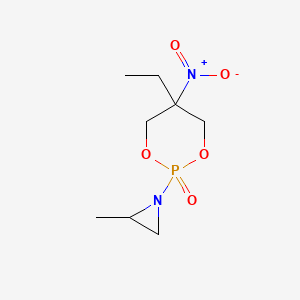
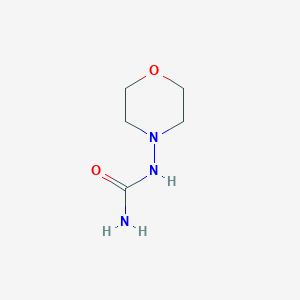
![3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine](/img/structure/B14717399.png)
